REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([Br:14])=[CH:10][C:9]=2[CH2:15][OH:16])=[C:4]([CH2:17][OH:18])[CH:3]=1.BrC1C=CC2C3C(=CC(Br)=CC=3)C=CC=2C=1>C(Cl)Cl.CO>[Br:1][C:2]1[CH:3]=[C:4]([CH:17]=[O:18])[C:5]([C:8]2[C:9]([CH:15]=[O:16])=[CH:10][C:11]([Br:14])=[CH:12][CH:13]=2)=[CH:6][CH:7]=1 |f:2.3|
|
Name
|
(4,4′-Dibromo-2′-hydroxymethyl-biphenyl-2-yl)-methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)C1=C(C=C(C=C1)Br)CO)CO
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=2C=CC3=CC(=CC=C3C2C=C1)Br
|
Name
|
DCM MeOH
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl.CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Ozone was bubbled thorough for 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
Oxygen was bubbled for 5 minutes
|
Duration
|
5 min
|
Type
|
ADDITION
|
Details
|
dimethyl sulfide (3 ml) was added
|
Type
|
CONCENTRATION
|
Details
|
Concentration and purification by flash column chromatography (hexanes/EtOAc)
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=CC1)C=1C(=CC(=CC1)Br)C=O)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 600 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |